molecular formula C21H19F2N3O2S B10948971 2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B10948971
M. Wt: 415.5 g/mol
InChI Key: WKBKXZGHEGEPON-UHFFFAOYSA-N
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Description

2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with a molecular formula of C21H19F2N3O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, including the introduction of the difluoromethoxy group and the formation of the pyrimidinyl ring. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the construction of the pyrimidinyl ring through cyclization reactions. The final step often involves the formation of the sulfanyl linkage and the acetamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced difluoromethylation techniques and catalytic processes to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-({4-[3-(Difluoromethoxy)phenyl]-2-pyrimidinyl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the pyrimidinyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H19F2N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C21H19F2N3O2S/c1-13-6-7-14(2)18(10-13)25-19(27)12-29-21-24-9-8-17(26-21)15-4-3-5-16(11-15)28-20(22)23/h3-11,20H,12H2,1-2H3,(H,25,27)

InChI Key

WKBKXZGHEGEPON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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